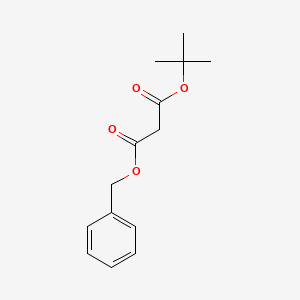

Benzyl tert-butyl malonate

Description

Benzyl tert-butyl malonate (C₁₄H₁₈O₄, MW 250.30) is a diester derivative of malonic acid, featuring a benzyl ester and a tert-butyl ester group. It is widely utilized as a pharmaceutical intermediate due to its balanced steric and electronic properties, which enable controlled reactivity in synthetic pathways . The compound is synthesized via transesterification of α-methyl Meldrum’s acid with tert-butanol, followed by coupling with benzyl alcohol using carbodiimide-based reagents . Its stability under alkaline conditions and resistance to enzymatic hydrolysis make it suitable for applications requiring prolonged ester integrity .

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 3-O-tert-butyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)17-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXXXODAXXAFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371546 | |

| Record name | BENZYL TERT-BUTYL MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72594-86-6 | |

| Record name | BENZYL TERT-BUTYL MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl tert-butyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Steric Effects:

- Benzyl tert-butyl malonate exhibits intermediate steric hindrance. In phase-transfer catalysis (PTC) α-benzylation, tert-butyl groups reduce nucleophilic attack efficiency, yielding 57% product with 30% protonated byproduct, compared to 72–89% yields for benzyl or ethyl esters .

- In asymmetric Michael additions, tert-butyl malonates show negligible reactivity (0% yield) due to steric bulk, whereas benzyl malonates achieve 72% yield via π-stacking interactions .

Hydrolysis Kinetics:

- Spontaneous Hydrolysis (pH 7.2): Benzyl tert-butyl malonate has a half-life >24 hours, slower than electron-deficient esters (e.g., trifluoroethyl, half-life <1 hour) but faster than di-tert-butyl malonate (DBM), which resists hydrolysis .

Q & A

Q. What are the common synthetic routes for preparing benzyl tert-butyl malonate in academic research?

Benzyl tert-butyl malonate is synthesized via transesterification or alkylation of malonate esters. A representative method involves:

- Dialkylation of benzyl methyl malonate with α,α′-dibromo-o-xylene in THF using NaOH, followed by hydrogenolysis to remove benzyl groups .

- Introduction of the tert-butoxycarbonyl group via reaction with diphenylphosphoryl azide (DPPA) and triethylamine in refluxing tert-butyl alcohol, yielding the tert-butyl-protected malonate .

Alternative routes include alkylation of dibenzyl malonate with bromoesters under acidic conditions to introduce tert-butyl groups .

Q. How can researchers characterize the purity and structural integrity of benzyl tert-butyl malonate?

- NMR spectroscopy : ¹H NMR confirms benzyl (δ 7.3–7.4 ppm, aromatic protons) and tert-butyl (δ 1.4 ppm, singlet) groups. ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and quaternary tert-butyl carbons (δ 28 ppm) .

- Mass spectrometry : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 265 for C₁₄H₁₈O₄).

- Chromatography : GC or HPLC with flame ionization detection quantifies purity (>95% by area normalization) .

Advanced Questions

Q. What catalytic systems are effective for the transesterification of benzyl tert-butyl malonate, and how does iron loading influence reaction outcomes?

- FeAlP catalysts with 0.025 mol% Fe optimize transesterification by balancing Lewis acidity (Fe³⁺) and Brønsted sites (AlPO₄). Higher Fe loadings (>0.05 mol%) reduce surface area (from 350 m²/g to 200 m²/g) and selectivity due to pore collapse .

- Reaction optimization : In diethyl malonate transesterification with benzyl alcohol, FeAlP (0.025 mol% Fe) achieves >90% conversion to dibenzyl malonate at 80°C in toluene. Polar solvents (e.g., DMF) favor side reactions like over-esterification .

Q. How can researchers address competing side reactions during the alkylation of benzyl tert-butyl malonate derivatives?

- Steric control : Use bulky electrophiles (e.g., α,α′-dibromo-o-xylene) to limit bis-alkylation. Kinetic monitoring via in situ IR spectroscopy (C=O stretch at 1740 cm⁻¹) identifies optimal reaction times (e.g., 6 hours for mono-alkylation) .

- Stepwise deprotection : Hydrogenolysis of benzyl groups (Pd/C, H₂, MeOH) precedes tert-butyl group introduction to avoid cross-reactivity .

Q. What strategies resolve contradictions in catalytic performance reported for benzyl tert-butyl malonate synthesis across studies?

- Catalyst pretreatment : FeAlP calcined at 500°C enhances activity in non-polar solvents (e.g., toluene) due to mesoporous structure (pore size: 4 nm), while untreated catalysts perform poorly .

- Solvent benchmarking : Polar aprotic solvents (THF, DMF) accelerate tert-butyl group transfer via SN2 mechanisms but require strict anhydrous conditions to prevent hydrolysis .

Methodological Considerations

- Synthetic troubleshooting : If alkylation yields <70%, check electrophile purity (e.g., bromoesters degrade upon storage; redistill before use) .

- Contradiction analysis : Conflicting catalytic data may stem from trace moisture in solvents. Pre-drying solvents over molecular sieves (3Å) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.